molecular formula C13H12N4O4 B1329696 4,4'-Methylenebis(3-nitroaniline) CAS No. 26946-33-8

4,4'-Methylenebis(3-nitroaniline)

Cat. No. B1329696
CAS RN: 26946-33-8
M. Wt: 288.26 g/mol
InChI Key: KENYTAOVAUETRB-UHFFFAOYSA-N
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Description

4,4'-Methylenebis(3-nitroaniline) is a chemical compound that is part of the aromatic amines family. It is characterized by the presence of a methylene bridge linking two nitroaniline moieties. The compound is of interest due to its potential applications in various fields, including material science and organic synthesis. The synthesis and structural analysis of derivatives of this compound, such as 4,4',N,N'-tetramethyl-NN'-dinitroso-2,2'-methylenedianiline, have been explored to understand its chemical behavior and properties .

Synthesis Analysis

The synthesis of derivatives of 4,4'-Methylenebis(3-nitroaniline) involves multiple steps, starting from the reaction of p-toluidine with formaldehyde and a base to form a dimethyl methylene intermediate. This intermediate is further processed under acidic conditions and elevated temperatures to yield the methylenedianiline derivative. Subsequent nitrosation with nitrous acid leads to the formation of the N,N'-dinitroso compound . Although not directly related to 4,4'-Methylenebis(3-nitroaniline), this synthesis pathway provides insights into the potential synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The crystal structure analysis of the synthesized N,N'-dinitroso derivative reveals significant details about the molecular conformation. One of the nitroso groups is found to be disordered, with a preference for the endo form over the exo form. The orientation of the nitroso and benzene ring groups is nearly perpendicular, indicating minimal resonance interaction. Additionally, the nitrogen atoms of the amide groups exhibit pyramidal geometry, which is a deviation from planarity typically seen in amide bonds .

Chemical Reactions Analysis

While the provided data does not directly discuss the chemical reactions of 4,4'-Methylenebis(3-nitroaniline), the study of its derivative provides valuable information on the reactivity of similar compounds. The nitroso groups in the derivative show a tendency to adopt different conformations, which could influence the reactivity and the types of chemical reactions the compound can undergo. The lack of resonance with the benzene ring suggests that the nitroso group may retain its reactivity rather than being stabilized by the aromatic system .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4'-Methylenebis(3-nitroaniline) can be inferred from the properties of its derivatives. The crystal structure analysis indicates that the compound and its derivatives may exhibit solid-state characteristics such as polymorphism due to the presence of disordered groups. The perpendicular orientation of the nitroso and benzene rings could affect the electronic properties and, consequently, the material properties of the compound. The pyramidal character of the nitrogen atoms might also influence the hydrogen bonding and solubility of the compound .

Scientific Research Applications

Application in Material Science

  • Summary of the Application : “4,4’-Methylenebis(3-nitroaniline)” has been used in the synthesis of two porous organic polymers (POPs, TMCHA and HMCHA) by nucleophilic substitution reactions . These polymers have specific surface areas of 1730 and 1796 m²/g respectively . The primary application of these polymers is for the effective removal of radioactive iodine and trace detection of dinitrophenol (DNP) .
  • Methods of Application or Experimental Procedures : The polymers were synthesized by nucleophilic substitution reactions . The iodine was released at 125℃ . The iodine release efficiencies reached 70% and 48% respectively at 20 min . After continuous release for 2 h, I2@TMCHA was almost completely released, reaching 98%, I2@HMCHA reached 78% .
  • Results or Outcomes : The iodine release efficiencies of I2@TMCHA and I2@HMCHA reached 70% and 48% respectively at 20 min . After continuous release for 2 h, I2@TMCHA was almost completely released, reaching 98%, I2@HMCHA reached 78% .

Application in Dyeing

  • Summary of the Application : “4,4’-Methylenebis(3-nitroaniline)” is used in the dyeing process of vinegar and polyamide fiber .
  • Results or Outcomes : The outcome is the dyed fabric. The specific results or outcomes, including any quantitative data or statistical analyses, are not detailed in the source .

Application in Chromatography

  • Summary of the Application : “4,4’-Methylenebis(3-nitroaniline)” has been used in chromatographic applications .
  • Methods of Application or Experimental Procedures : The compound is used in the separation process on a Newcrom R1 HPLC column .
  • Results or Outcomes : The outcome is the separation of the compound “4,4’-Methylenebis(3-nitroaniline)” on the HPLC column .

Application in Chemical Reduction

  • Summary of the Application : “4,4’-Methylenebis(3-nitroaniline)” is a highly toxic pollutant that has been released into aquatic systems due to unmanaged industrial development . Its conversion into a less harmful or useful counterpart is crucial .
  • Methods of Application or Experimental Procedures : The chemical reduction of 4-NA using various different nanocatalytic systems is one approach that has attracted tremendous interest . The academic literature has been confined to case studies involving silver (Ag) and gold (Au) nanoparticles .
  • Results or Outcomes : The outcome is the conversion of the highly toxic pollutant into a less harmful or useful counterpart .

Application in Synthesis of Various Chemicals

  • Summary of the Application : “4,4’-Methylenebis(3-nitroaniline)” is a key ingredient in making a wide range of chemicals, such as those used as building blocks for making dyes, antioxidants, medicines, and insecticides .
  • Results or Outcomes : The outcome is a wide range of chemicals that are used in various industries .

Safety And Hazards

4,4’-Methylenebis(3-nitroaniline) is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

4-[(4-amino-2-nitrophenyl)methyl]-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O4/c14-10-3-1-8(12(6-10)16(18)19)5-9-2-4-11(15)7-13(9)17(20)21/h1-4,6-7H,5,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENYTAOVAUETRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)[N+](=O)[O-])CC2=C(C=C(C=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10181435
Record name Aniline, 4,4'-methylenebis(3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Methylenebis(3-nitroaniline)

CAS RN

26946-33-8
Record name 4,4′-Diamino-2,2′-dinitrodiphenylmethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26946-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aniline, 4,4'-methylenebis(3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026946338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 26946-33-8
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106077
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Record name Aniline, 4,4'-methylenebis(3-nitro-
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Record name 4,4'-methylenebis(3-nitroaniline)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.736
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
EA Messerly, JE Fekete, DR Wade… - Environmental and …, 1987 - Wiley Online Library
The mutagenic activities of benzidine, its dihydrochloride salt, and 12 of their analogues were compared in the Ames test using strains TA100 and TA98 with and without rat liver S9 …
Number of citations: 38 onlinelibrary.wiley.com
KM Aitken, RA Aitken - thieme-connect.com
This product class is covered in Houben–Weyl, Vol. 10/1, pp 463–891. The nitration of aromatic compounds has been known since the 1840s. The first aspect to be considered when …
Number of citations: 0 www.thieme-connect.com
DA Morgott - 1984 - search.proquest.com
Methylenedianiline (MDA) is shown to be a potent cholestatic agent in rats and mice, but not rabbits. Dose-related increases in the levels of total and conjugated serum bilirubin, …
Number of citations: 8 search.proquest.com
Sadtler Research Laboratories - 1874 - books.google.com
The publication of the physical data of the Sadtler Standard Spectra and the Sadtler Commercial Spectra is intended to be descriptive. The samples of the materials represented have …
Number of citations: 11 books.google.com

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